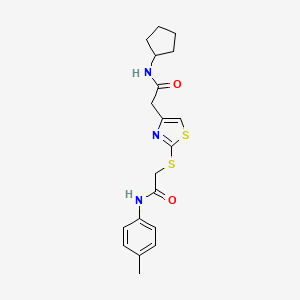

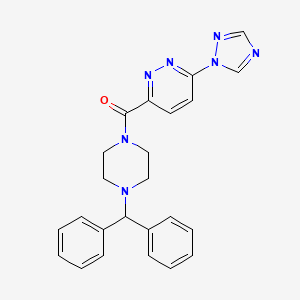

![molecular formula C12H9N3O3 B2498403 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione CAS No. 1225138-96-4](/img/structure/B2498403.png)

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis approaches for related compounds involve multistep reactions, starting from readily available precursors. For example, a method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound with structural similarities, includes thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, demonstrating the complexity and specificity required in synthesizing these molecules (Tkachuk et al., 2020). Additionally, the palladium-catalyzed aminocarbonylation of o-halobenzoates has been shown to produce 2-substituted isoindole-1,3-diones in good yields, suggesting a versatile methodology for accessing a variety of isoindole-dione derivatives (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often features significant intramolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their reactivity and physical properties. For instance, the structure of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a compound bearing structural resemblance, is stabilized by intramolecular C—H⋯O hydrogen-bonding and C—H⋯π interactions (Wang, Jian, & Liu, 2008). These interactions are crucial for understanding the molecular conformation and stability of such compounds.

Chemical Reactions and Properties

The reactivity of these compounds typically involves interactions at the oxadiazole and isoindole moieties, with potential for nucleophilic attacks and electrophilic substitutions depending on the functional groups present. The formation of related compounds through reactions such as cyclization, amidation, and alkylation highlights the chemical versatility and reactivity of the oxadiazole and isoindole frameworks.

Physical Properties Analysis

Physical properties like melting points, solubility, and crystallinity are influenced by the molecular structure and intermolecular interactions. For example, photophysical properties studies of certain derivatives indicate that these compounds can exhibit interesting UV-visible and fluorescence behavior, sensitive to solvent polarity, which is significant for applications in materials science (Deshmukh & Sekar, 2015).

Scientific Research Applications

Synthesis Methods

- A new effective method for the synthesis of related compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed, using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This process allows the preparation of related compounds, including isomeric vic-carbamimidoyl(hetero)aromatic carboxylic acids, which are otherwise challenging to obtain through known methods (Tkachuk et al., 2020).

Molecular Structure Studies

- The molecular structure and packing of a similar compound, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, which shares structural similarities with the target compound, has been studied. These studies include intramolecular hydrogen bonding and C-Hπ interactions, crucial for understanding the compound's behavior (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).

Biological Activities

- Oxadiazole and triazole-containing compounds, similar to the target compound, have been synthesized and investigated for their anti-protozoal and anti-cancer activities. This showcases the potential biological applications of such compounds (Dürüst et al., 2012).

Antibacterial Properties

- Synthetic studies have been conducted on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, structurally related to the target compound, focusing on their antibacterial activity against various bacterial strains. This highlights the potential for developing chemotherapeutic properties from such compounds (Ahmed et al., 2006).

NMR Spectroscopy Analysis

- Detailed NMR spectroscopy analysis has been performed on similar compounds like 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione. This type of analysis is crucial for confirming the identity and understanding the structure of such complex molecules (Dioukhane et al., 2021).

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets and induce changes that lead to their biological effects .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

It is known that 1,2,4-oxadiazole derivatives can induce a range of biological effects, including antibacterial, antiviral, and antileishmanial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione .

Future Directions

The future directions for the research and development of oxadiazole derivatives are promising. They have shown potential in a wide range of applications, particularly in medicinal chemistry . There is a worldwide effort underway to find new drugs to treat cancer, and oxadiazole derivatives are being explored for their potential in this area .

properties

IUPAC Name |

2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-7-13-14-10(18-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLZRPMQOFIOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

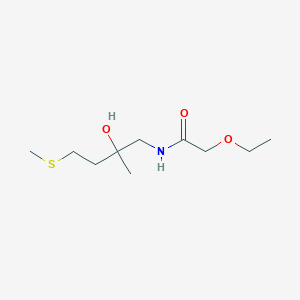

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

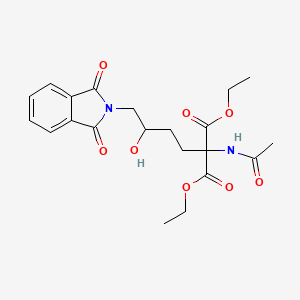

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

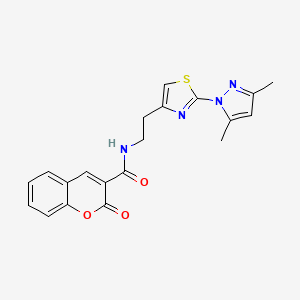

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)